methyl 7-oxospiro[3.4]octane-6-carboxylate
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Overview
Description
Methyl 7-oxospiro[3.4]octane-6-carboxylate is a spirocyclic compound characterized by a unique bicyclic structure where two rings are connected through a single carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 7-oxospiro[3.4]octane-6-carboxylate typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a ketone with a suitable diester in the presence of a base can lead to the formation of the spirocyclic core .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Methyl 7-oxospiro[3.4]octane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the spirocyclic core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 7-oxospiro[3.4]octane-6-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl 7-oxospiro[3.4]octane-6-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Spirocyclic oxindoles: These compounds share a similar spirocyclic structure and are used in medicinal chemistry for their biological activity.
Spirocyclic lactones: These compounds also feature a spirocyclic core and are studied for their potential therapeutic applications.
Uniqueness: Methyl 7-oxospiro[3.4]octane-6-carboxylate is unique due to its specific spirocyclic arrangement and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
2680527-78-8 |
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Molecular Formula |
C10H14O3 |
Molecular Weight |
182.2 |
Purity |
95 |
Origin of Product |
United States |
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